molecular formula C18H16NO2P B2763007 (Diphenylphosphoryl)(pyridin-2-yl)methanol CAS No. 260446-76-2

(Diphenylphosphoryl)(pyridin-2-yl)methanol

Cat. No.: B2763007
CAS No.: 260446-76-2
M. Wt: 309.305
InChI Key: URNAXILXPISJJH-UHFFFAOYSA-N
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Description

(Diphenylphosphoryl)(pyridin-2-yl)methanol is a chemical compound with the molecular formula C18H16NO2P and a molecular weight of 309.3 g/mol It is known for its unique structure, which includes a diphenylphosphoryl group and a pyridin-2-yl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphoryl)(pyridin-2-yl)methanol typically involves the reaction of diphenylphosphine oxide with pyridine-2-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Diphenylphosphine oxide+Pyridine-2-carboxaldehydeThis compound\text{Diphenylphosphine oxide} + \text{Pyridine-2-carboxaldehyde} \rightarrow \text{this compound} Diphenylphosphine oxide+Pyridine-2-carboxaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphoryl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(Diphenylphosphoryl)(pyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is investigated for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (Diphenylphosphoryl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with enzymes or receptors in biological systems, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (Diphenylphosphoryl)(pyridin-3-yl)methanol
  • (Diphenylphosphoryl)(pyridin-4-yl)methanol
  • (Diphenylphosphoryl)(quinolin-2-yl)methanol

Uniqueness

(Diphenylphosphoryl)(pyridin-2-yl)methanol is unique due to the position of the pyridin-2-yl group, which can influence its reactivity and binding properties. Compared to its analogs with pyridin-3-yl or pyridin-4-yl groups, the pyridin-2-yl derivative may exhibit different coordination behavior and biological activity.

Properties

IUPAC Name

diphenylphosphoryl(pyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NO2P/c20-18(17-13-7-8-14-19-17)22(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAXILXPISJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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